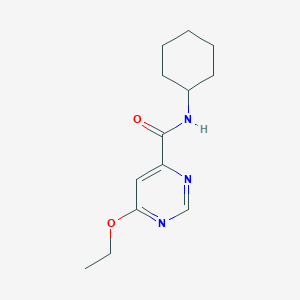
N-环己基-6-乙氧基嘧啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide is a chemical compound that belongs to the pyrimidine family. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
科学研究应用
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of other industrially relevant compounds.
准备方法
The synthesis of N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide typically involves the reaction of cyclohexylamine with ethyl 6-chloropyrimidine-4-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
化学反应分析
N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
作用机制
The mechanism of action of N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide can be compared with other pyrimidine derivatives, such as:
N-cyclohexyl-6-methoxypyrimidine-4-carboxamide: Similar in structure but with a methoxy group instead of an ethoxy group.
N-cyclohexyl-6-ethoxypyrimidine-4-carboxylate: Similar but with a carboxylate group instead of a carboxamide group.
N-cyclohexyl-6-ethoxypyrimidine-4-thioamide: Similar but with a thioamide group instead of a carboxamide group.
The uniqueness of N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
生物活性
N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and research findings.
Synthesis of N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide
The synthesis of N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide typically involves the reaction of cyclohexylamine with 6-ethoxypyrimidine-4-carboxylic acid derivatives. This process can be optimized through various synthetic routes, including the use of coupling agents to facilitate the formation of the amide bond.
Anticancer Properties
Recent studies have indicated that N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide exhibits significant anticancer properties. For instance, a derivative with a similar structure demonstrated potent anti-proliferative activity against human cancer cell lines such as HepG2 and A549, with IC50 values less than 10 µM, indicating strong inhibition of cell viability . The compound selectively induced apoptosis in cancer cells through mechanisms involving caspase activation and PARP cleavage, which are hallmark indicators of programmed cell death.
Antiviral Activity
The compound has also been evaluated for its antiviral properties. In vitro studies suggest that certain pyrimidine derivatives can inhibit viral replication effectively. For example, compounds similar to N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide have shown promising results against viruses like HSV-1 and HIV, with some derivatives achieving EC50 values as low as 1.96 µM against reverse transcriptase enzymes .
Immunomodulatory Effects
Additionally, immunomodulatory potential has been noted in compounds containing the cyclohexyl moiety. Specific derivatives have been shown to enhance T lymphocyte activation, which could be beneficial in therapeutic applications where immune response modulation is desired .
The mechanisms by which N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide exerts its biological effects include:
- Inhibition of Key Enzymes : Similar compounds have demonstrated the ability to inhibit DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes in bacterial DNA replication and folate metabolism, respectively .
- Apoptosis Induction : The induction of apoptosis is mediated through pathways involving caspase activation and modulation of Bcl-2 family proteins, leading to cellular events that culminate in cell death .
- Antioxidant Activity : Some derivatives have also exhibited antioxidant properties, which may contribute to their overall therapeutic efficacy by reducing oxidative stress in cells .
Case Studies
Several case studies highlight the effectiveness of N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide:
Case Study 1: Anticancer Activity
A study evaluated the effects of a pyrimidine derivative on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations below 10 µM, alongside increased apoptosis markers.
Case Study 2: Antiviral Efficacy
In another study focusing on antiviral activity, a derivative was tested against HSV-1, showing an EC50 value significantly lower than that of standard antiviral drugs.
Data Tables
属性
IUPAC Name |
N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-18-12-8-11(14-9-15-12)13(17)16-10-6-4-3-5-7-10/h8-10H,2-7H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMMQXBRAKZUNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














